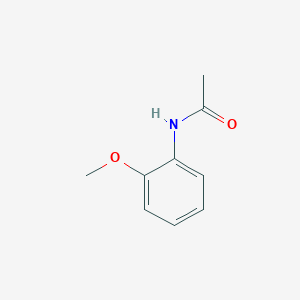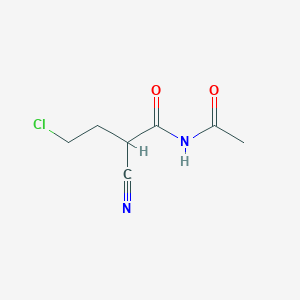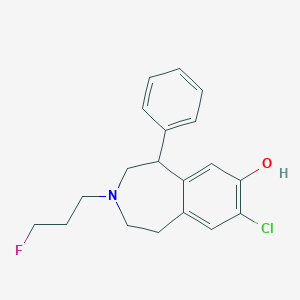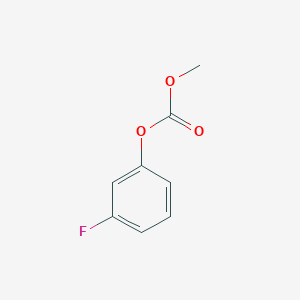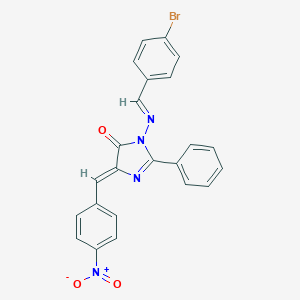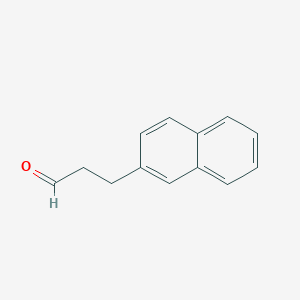![molecular formula C15H16N4O B159745 (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone CAS No. 1854-39-3](/img/structure/B159745.png)
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, also known as CK2 inhibitor CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been shown to have potential therapeutic applications in the treatment of various cancers, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 works by inhibiting the activity of protein kinase (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, CX-4945 can disrupt these processes and induce cell death in cancer cells. CX-4945 has also been shown to inhibit the replication of viruses such as HIV and HCV by disrupting the viral life cycle.
Efectos Bioquímicos Y Fisiológicos
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the viral life cycle. CX-4945 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 in lab experiments include its specificity for (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone and its ability to induce cell death in cancer cells and inhibit viral replication. However, CX-4945 has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the research and development of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945. These include further studies to determine its optimal dosage and administration, as well as its potential applications in the treatment of neurodegenerative diseases. In addition, CX-4945 may have potential applications in combination therapy with other anticancer drugs or antiviral agents. Further studies are needed to determine the efficacy of CX-4945 in these applications.
Métodos De Síntesis
The synthesis method of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 involves the reaction of 4,6-dichloro-5-nitropyrimidine with 2,7-dimethyl-5,6,7,8-tetrahydroquinoline in the presence of sodium ethoxide. The resulting product is then reacted with phenylmagnesium bromide to yield (4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone.
Aplicaciones Científicas De Investigación
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Studies have also shown that CX-4945 can inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, CX-4945 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
1854-39-3 |
|---|---|
Nombre del producto |
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C15H16N4O/c1-9-13-12(14(16)18-10(2)17-13)8-19(9)15(20)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H2,16,17,18) |
Clave InChI |
NUEZJRJKNHKWPP-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
SMILES canónico |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
Otros números CAS |
1854-39-3 |
Sinónimos |
(5-amino-3,9-dimethyl-2,4,8-triazabicyclo[4.3.0]nona-2,4,10-trien-8-yl )-phenyl-methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



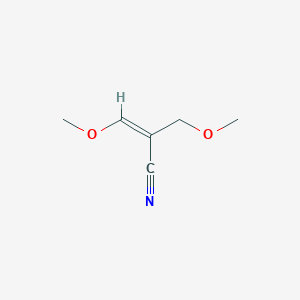
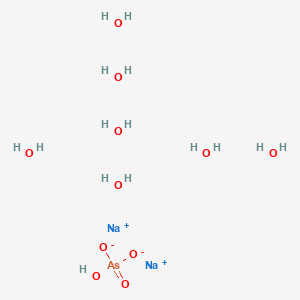
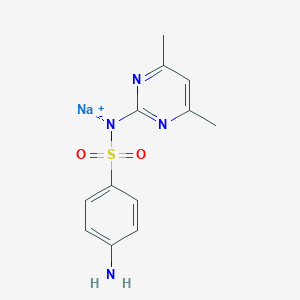
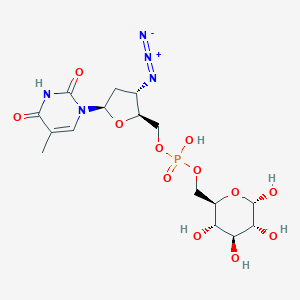

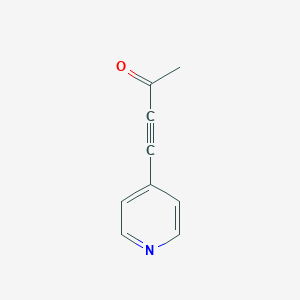
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)

